molecular formula C10H18O B049636 Isomenthone CAS No. 18309-28-9

Isomenthone

Cat. No. B049636
CAS RN: 18309-28-9
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomenthone is a naturally occurring monoterpene ketone found in various essential oils. It has a menthol-like aroma and is widely used in the fragrance and flavoring industries. Besides its commercial applications, isomenthone has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

1. Dermatology and Cellular Protection

  • Isomenthone has demonstrated protective effects against TNF-α-induced cell death in human dermal fibroblasts. It inhibits apoptosis and blocks pathways like JNK and p38 MAPK, which are crucial in stress-induced apoptosis. This suggests its potential in skincare products and treatments for skin conditions (Jung et al., 2012).

2. Chemical Analysis and Quantification

  • A validated HPLC/Photodiode Array method has been developed for the quantification of isomenthone in Ziziphora tenuior L., highlighting its role in chemical analysis and standardization of herbal preparations (Ghassemi et al., 2013).

3. Molecular and Conformational Studies

  • Studies on the conformational landscape of isomenthone using microwave spectroscopy and quantum chemical calculations provide insights into its molecular behavior, which is important for understanding its interactions and stability in different applications (Schmitz et al., 2015).

4. Catalysis and Green Chemistry

  • Isomenthone has been used in green chemistry, specifically in the isomerization of (−)-menthone to (+)-isomenthone using ion-exchange resins. This approach is environmentally friendly and improves the pedagogical impact of traditional organic chemistry laboratory experiments (Ginzburg et al., 2014).

5. Flavor and Aroma Analysis

  • The determination of isomenthone in serum samples for validating post-offence alcohol drinking claims showcases its importance in flavor and aroma analysis in forensic science (Schulz et al., 2009).

6. Stereochemistry and Chemical Synthesis

  • Research on stereoselective hydrogenation of (−)-menthone and (+)-isomenthone mixture using nickel catalysts contributes to stereochemistry, providing insights into the production of less stable menthol isomers and isomerization reactions (Kukula & Červený, 2000).

7. Health and Nutritional Monitoring

  • Isomenthone's applications in health and nutritional monitoring, as part of studies on the use of isotopic techniques in nutrition research, emphasize its potential in enhancing sensitivity and accuracy in health diagnostics (Valencia & Iyengar, 2002).

8. Catalysis and Asymmetric Reactions

  • Novel isomenthone-derived 1,3-diol ligands have been identified and used to catalyze an asymmetric aldol reaction, indicating its role in the development of new catalytic methods (Gardiner et al., 2003).

9. Spectroscopy and Molecular Studies

  • Double-resonance experiments in rotational spectroscopy using isomenthone have provided valuable information for spectral assignment and insights into molecular transitions (Schmitz et al., 2015).

10. Anesthetic Research

  • The impact of isoflurane anesthesia on cardiovascular function in mice, where isomenthone is a component of the anesthetic agent, contributes to the understanding of the physiological effects of anesthetics in biomedical research (Constantinides et al., 2011).

properties

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315467
Record name (1S,4S)-Isomenthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Isomenthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.895-0.925
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isomenthone, (+/-)-

CAS RN

18309-28-9, 491-07-6, 36977-92-1
Record name (1S,4S)-Isomenthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18309-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Isomenthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomenthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomenthone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S)-Isomenthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-isomenthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMENTHONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WZ3E2G6CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOMENTHONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11T7AFM2DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isomenthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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